2-Phenylpyrazine

Computational Chemistry Nonlinear Optics Materials Science

2-Phenylpyrazine is a critical phenyl-substituted diazine building block for specialized R&D applications where generic alkylpyrazines fail. Its distinct π-π conjugation enables subnanomolar PDE10A inhibition (IC₅₀ as low as 0.7 nM), ortho-metalation with Ir(III) for red/deep-red OLED phosphorescent emitters, and selective 5-HT7 receptor binding. Unlike 2-methylpyrazine or unsubstituted pyrazine, only the 2-phenyl scaffold provides the necessary electronic distribution and planarity for these high-value targets. Procure for PDE10A inhibitor development, BT.2020-compliant display emitter design, or serotonergic GPCR ligand screening.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 29460-97-7
Cat. No. B1619871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyrazine
CAS29460-97-7
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CN=C2
InChIInChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-8H
InChIKeyLNJZJDLDXQQJSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpyrazine CAS 29460-97-7: Technical Procurement and Differentiation Guide for Heterocyclic Building Blocks


2-Phenylpyrazine (CAS 29460-97-7) is a heterocyclic aromatic compound consisting of a pyrazine ring substituted with a phenyl group at the 2-position, with the molecular formula C₁₀H₈N₂ and a molecular weight of 156.18 g/mol [1]. As a phenyl-substituted diazine, this compound serves as a versatile building block in medicinal chemistry, materials science, and coordination chemistry [2]. Unlike simple alkylpyrazines that find primary use as flavor and fragrance agents, 2-phenylpyrazine possesses distinct electronic and conformational properties arising from the extended aromatic conjugation between the phenyl and pyrazine rings [3]. These properties confer unique utility in phosphodiesterase inhibitor scaffolds, OLED phosphorescent dopant ligands, and as a probe for GPCR receptor binding studies [4][5].

2-Phenylpyrazine CAS 29460-97-7: Why Generic Pyrazine Derivatives Cannot Substitute in Critical Applications


Generic substitution of 2-phenylpyrazine with other pyrazine derivatives such as 2-methylpyrazine (CAS 109-08-0) or 2,3-dimethylpyrazine is not scientifically defensible in applications requiring specific electronic, conformational, or receptor-binding characteristics. The phenyl substituent introduces π-π conjugation that significantly alters the compound‘s electronic distribution, basicity, and torsional potential compared to alkyl-substituted analogs [1][2]. In medicinal chemistry contexts, phenylpyrazine scaffolds have demonstrated subnanomolar PDE10A inhibitory potency, whereas methyl-substituted pyrazines lack the necessary steric and electronic features to occupy the enzyme's hydrophobic binding pocket [3]. Similarly, in phosphorescent OLED applications, 2-phenylpyrazine enables ortho-metalation with Group 9-10 metals to form cyclometalated Ir(III) complexes that emit in the red region, a property not accessible with 2-methylpyrazine or unsubstituted pyrazine ligands [4]. Furthermore, the planar conformation of 2-phenylpyrazine maximizes hyperpolarizability, conferring distinct nonlinear optical properties that alkylpyrazines cannot replicate [1].

2-Phenylpyrazine CAS 29460-97-7: Quantified Differentiation Evidence for Scientific Procurement Decisions


Planar Conformational Preference and Enhanced Hyperpolarizability of 2-Phenylpyrazine vs. Biphenyl and 2-Phenylpyridine

Computational analysis using HF theory and B3LYP/6-31++G(d,p) methods demonstrates that 2-phenylpyrazine adopts a near-planar equilibrium conformation with a torsional angle significantly smaller than biphenyl. This planarity maximizes hyperpolarizability (β), a key determinant of nonlinear optical (NLO) response [1]. The study explicitly compared 2-phenylpyrazine with 2-,4-,5-phenylpyrimidine, 3-,4-phenylpyridazine, and phenyltetrazines, establishing that compounds with ortho nitrogen lone pairs exhibit similar conformational behavior but distinct electronic polarizabilities [1].

Computational Chemistry Nonlinear Optics Materials Science

Phenylpyrazine Scaffold Enables Subnanomolar PDE10A Inhibition Not Achievable with Alkylpyrazines

The phenylpyrazine core serves as the privileged pharmacophore for achieving subnanomolar PDE10A inhibitory potency. Structure-based optimization of this scaffold yielded compound 96 with an IC₅₀ of 0.7 nM against PDE10A [1]. Critically, the phenyl substituent occupies a hydrophobic pocket in the PDE10A active site, establishing π-π stacking interactions that cannot be replicated by methyl or other alkyl substituents. The planar aromatic system of 2-phenylpyrazine is essential for this binding mode, as bulky C9 substituents were required to disrupt planarity and eliminate mutagenicity while maintaining potency [1].

Medicinal Chemistry CNS Drug Discovery Phosphodiesterase Inhibition

Physicochemical Differentiation: 2-Phenylpyrazine vs. 2-Methylpyrazine - LogP and pKa Comparison

Quantitative physicochemical comparison reveals substantial differences between 2-phenylpyrazine and the common alkyl analog 2-methylpyrazine. 2-Phenylpyrazine exhibits a calculated LogP of 2.1436, indicating significantly greater lipophilicity than 2-methylpyrazine with a LogP of 0.18 [1][2]. This 12-fold difference in calculated octanol-water partition coefficient directly impacts membrane permeability, formulation strategy, and chromatographic behavior. Additionally, the phenyl substituent reduces the basicity of the pyrazine nitrogens relative to methyl substitution, as electron-donating methyl groups increase pKa by approximately 0.84 pH units per methyl group [3].

Physicochemical Properties ADME Prediction Solubility

Ligand Differentiation: 2-Phenylpyrazine Binding to 5-HT7 Receptor vs. 2-Phenylpyridine Core Selectivity

2-Phenylpyrazine exhibits specific binding to the 5-HT7 serotonin receptor, a property that distinguishes it from structurally similar heterocyclic ligands such as 2-phenylpyridine. Patent literature demonstrates that 2-phenylpyrazine and its derivatives function as 5-HT7 receptor ligands, with selective antagonist compounds developed using the phenylpyrazine core [1]. Critically, patent claims explicitly specify that at least one of A or B in the bicyclic heteroaryl system must be N= (pyrazine ring), establishing that the pyrazine nitrogen arrangement confers distinct receptor recognition not provided by pyridine-based analogs [1].

GPCR Pharmacology Serotonin Receptor Neuropharmacology

OLED Application Differentiation: 2-Phenylpyrazine as Red Phosphorescent Dopant Ligand Precursor

2-Phenylpyrazine serves as a critical ligand precursor for synthesizing iridium(III) cyclometalated complexes that function as red phosphorescent dopants in OLED devices. Patent disclosures explicitly identify 2-phenylpyrazine derivatives as ligands capable of ortho-metalation with Group 9 and Group 10 metals to form phosphorescent organometallic complexes [1][2]. Research on iridium pyrazine complexes demonstrates that 2,3-diphenylpyrazine-based Ir complexes emit in the yellow-red region, with emission wavelength tunable via ligand substitution [3]. In contrast, 2-phenylpyridine (ppy) ligands typically yield green-emitting Ir(ppy)₃ complexes, establishing that the additional nitrogen atom in the pyrazine ring shifts emission toward longer wavelengths [4].

OLED Materials Phosphorescent Emitters Organometallic Complexes

2-Phenylpyrazine CAS 29460-97-7: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of Subnanomolar PDE10A Inhibitors for Antipsychotic Drug Discovery Programs

Medicinal chemistry groups developing PDE10A inhibitors for schizophrenia or Huntington's disease should procure 2-phenylpyrazine as the core scaffold building block. Structure-activity studies demonstrate that optimized phenylpyrazine derivatives achieve IC₅₀ values as low as 0.7 nM against PDE10A, with high selectivity against other PDE family members [1]. The planar aromatic system of the phenylpyrazine core enables crucial π-π stacking interactions within the enzyme's hydrophobic binding pocket [1]. 2-Methylpyrazine and other alkyl-substituted pyrazines cannot substitute in this application due to their inability to occupy this binding region.

Development of Red and Deep-Red Phosphorescent Ir(III) Complexes for OLED Display and Lighting

OLED materials research teams targeting red or deep-red phosphorescent emitters should utilize 2-phenylpyrazine as a cyclometalating ligand precursor. The compound undergoes ortho-metalation with Ir(III) to form complexes with emission in the yellow-red region, whereas standard 2-phenylpyridine ligands produce green emission [2][3]. Patent-protected OLED devices incorporating 2-phenylpyrazine derivative ligands demonstrate suitability for display applications requiring BT.2020 color gamut compliance [4]. This application scenario is validated by both academic literature on Ir-pyrazine complexes and industrial patent filings for light-emitting devices.

Nonlinear Optical (NLO) Material Design Leveraging Enhanced Hyperpolarizability

Researchers developing organic nonlinear optical materials should select 2-phenylpyrazine over biphenyl or 2-phenylpyridine scaffolds when planarity and hyperpolarizability maximization are critical design parameters. Computational studies demonstrate that 2-phenylpyrazine adopts a near-planar equilibrium conformation that maximizes hyperpolarizability (β), a key determinant of second-order NLO response [5]. The ortho nitrogen lone pair of the pyrazine ring influences torsional potential and electronic distribution in ways that distinguish it from phenylpyrimidines and phenylpyridazines [5]. This evidence supports procurement for computational and experimental NLO material discovery programs.

5-HT7 Serotonin Receptor Ligand Development for CNS Pharmacology Studies

Neuroscience and pharmacology laboratories investigating 5-HT7 receptor function or developing serotonergic therapeutics should procure 2-phenylpyrazine as a validated starting scaffold. Patent literature confirms that 2-phenylpyrazine and its derivatives bind to the 5-HT7 receptor, which regulates mood, sleep, circadian rhythm, and cognition [6]. The pyrazine nitrogen arrangement confers distinct receptor recognition that structurally similar 2-phenylpyridine cannot provide, as evidenced by patent claims requiring the diazine ring system for optimal antagonist activity [6]. This compound is appropriate for GPCR ligand screening and medicinal chemistry optimization campaigns targeting the 5-HT7 receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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